(1R)-1-(4-Cyclopentyloxyphenyl)propylamine

Description

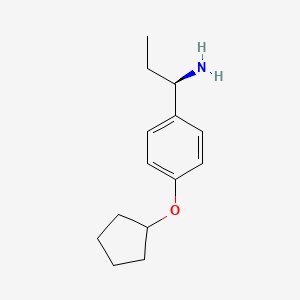

(1R)-1-(4-Cyclopentyloxyphenyl)propylamine is a chiral amine featuring a cyclopentyloxy substituent at the para-position of a phenyl ring attached to a propylamine chain in the R-configuration. Key attributes of such compounds include stereochemical specificity, substituent-driven physicochemical properties, and biological activity modulation .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(1R)-1-(4-cyclopentyloxyphenyl)propan-1-amine |

InChI |

InChI=1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3/t14-/m1/s1 |

InChI Key |

SOTHMQDFMAKNCH-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)propylamine typically involves the following steps:

Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of a phenol derivative with cyclopentanol under acidic or basic conditions to form the cyclopentyloxyphenyl intermediate.

Attachment of the Propylamine Chain: The intermediate is then reacted with a suitable propylamine derivative under conditions that favor the formation of the desired this compound.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The phenyl ring and the amine group can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives

- (R)-1-(3-Fluorophenyl)-2-methylpropylamine (): This compound replaces the cyclopentyloxy group with a 3-fluoro substituent and introduces a methyl branch on the propylamine chain. Stereochemistry (R-configuration) is critical for activity, as seen in chiral drug design .

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (): Incorporates a cyclopropane ring and difluorophenyl group. The rigid cyclopropane structure may reduce conformational flexibility, impacting bioavailability and target interaction .

Alkyl and Ether Substituents

- 4-(tert-Butyl)phenoxy Derivatives (): The tert-butyl group increases hydrophobicity, which can enhance membrane permeability but reduce solubility. Such bulkier substituents may sterically hinder interactions in biological systems compared to smaller groups like cyclopentyloxy .

- 4-Methoxyphenyl Analogs (): Methoxy groups improve solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways. The cyclopentyloxy group in the target compound likely offers a balance between lipophilicity and stability .

Propylamine Chain Modifications

Chain Length and Branching

- Ethylamine vs. Propylamine Linkers (): In anticancer RAF inhibitors, propylamine linkers (IC50: 0.96–2.14 µM) outperformed ethylamine analogs, suggesting optimal spacing for target engagement.

- Branched Isopropylamine (): Branched chains like isopropylamine exhibit higher thermal stability compared to linear propylamine, as observed in extraterrestrial samples. This stability may arise from reduced susceptibility to radical degradation .

Functional Group Additions

Stereochemical Considerations

- Stereoisomerism in Mannich Bases (): Synthesis of (R,R)- and (R,S)-stereoisomers of a related Mannich base demonstrated distinct melting points and optical activities ([α]D = +10.0°), underscoring the importance of configuration in physicochemical properties .

- Chiral Cyclopropane Derivatives (): The (1R,2S) configuration in cyclopropanamine analogs ensures optimal spatial arrangement for receptor binding, a principle likely applicable to the target compound’s R-configuration .

Physicochemical and Environmental Behavior

- Environmental Reactivity (): Ethylamine exhibits diurnal concentration cycles in boreal forests due to OH radical oxidation. Propylamine’s longer chain may reduce volatility and extend atmospheric persistence .

Biological Activity

The compound (1R)-1-(4-Cyclopentyloxyphenyl)propylamine is a chiral amine that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance.

- Molecular Formula : CHNO

- Molecular Weight : 219.33 g/mol

- CAS Number : 1270175-36-4

Structural Characteristics

The compound features a cyclopentyloxy group attached to a phenyl ring, which is linked to a propylamine chain. This unique structure may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.

Pharmacological Studies

Several studies have been conducted to explore the pharmacological effects of this compound:

- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. This is likely due to its modulation of serotonergic and noradrenergic pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage in models of neurodegeneration.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory capabilities, showing promise in reducing inflammation in various experimental setups.

Case Studies

A notable case study involved the administration of this compound in rodent models of depression. The results demonstrated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Study 1 | Rodent Depression Model | Significant reduction in depressive behaviors |

| Study 2 | Neurodegeneration Model | Neuroprotective effects observed |

| Study 3 | Inflammatory Response Model | Reduction in inflammatory markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.